Ácido N,N'-dimetilparabánico

Descripción general

Descripción

N,N'-Dimethylparabanic acid is a chemical compound that can be formed as a stable end product from the reaction of aqueous hypochlorous acid (HOCl) with certain organic molecules. In a study examining the reactivity of HOCl with various pyrimidine and purine bases, it was found that while the purine ring system showed resistance, yielding parabanic acid after extended reaction times, the presence of caffeine and theophylline under similar conditions resulted in the formation of N,N'-dimethylparabanic acid .

Synthesis Analysis

The synthesis of N,N'-dimethylparabanic acid is not directly described in the provided papers. However, it can be inferred that its formation is likely a result of oxidative chlorination reactions involving dimethylated uracil derivatives, as suggested by the reaction of HOCl with caffeine and theophylline . This process may involve the initial formation of chlorinated intermediates that rearrange or lose chlorine to form the final parabanic acid derivative.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of N,N'-dimethylparabanic acid can be partially understood from the context of its formation. As a product of the reaction with HOCl, it is likely that the compound exhibits some degree of stability under oxidative conditions . However, the specific reactions that N,N'-dimethylparabanic acid may undergo are not discussed in the provided papers, and further research would be required to fully characterize its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-dimethylparabanic acid are not discussed in the provided papers. Typically, such properties would include solubility, melting point, boiling point, and reactivity under various conditions. To gain a comprehensive understanding of these properties, experimental data from studies specifically focused on N,N'-dimethylparabanic acid would be necessary.

Aplicaciones Científicas De Investigación

Síntesis de derivados de piperidina

Ácido N,N'-dimetilparabánico: se utiliza en la síntesis de varios derivados de piperidina. Estos derivados son cruciales en la industria farmacéutica, ya que están presentes en más de veinte clases de fármacos, incluidos los alcaloides . El papel del compuesto en las reacciones intra e intermoleculares conduce a la formación de piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas, que son significativas para el diseño y desarrollo de fármacos .

Aplicaciones farmacológicas

Las aplicaciones farmacológicas de los derivados del ácido N,N'-dimetilparabánico son extensas. Están involucrados en el descubrimiento y la evaluación biológica de posibles fármacos que contienen la parte piperidina. Esto incluye el desarrollo de nuevos medicamentos con diversos efectos terapéuticos, que van desde propiedades analgésicas hasta anticonvulsivas .

Síntesis de surfactantes

Como compuesto anfipático, el ácido N,N'-dimetilparabánico se puede utilizar para crear surfactantes con un equilibrio de propiedades hidrófilas e hidrófobas . Estos surfactantes tienen aplicaciones en la permeabilización de membranas, disolución, solubilización de cuerpos de inclusión y solubilización de proteínas de membrana, que son esenciales en bioquímica y formulaciones farmacéuticas .

Solubilidad en solventes orgánicos

This compound: es conocido por su solubilidad en agua y varios solventes orgánicos. Esta propiedad lo convierte en un compuesto valioso para la investigación en química orgánica, donde puede actuar como solvente o reactivo en diferentes reacciones químicas.

Investigación biológica

Se están explorando las posibles aplicaciones biológicas del compuesto, particularmente en el contexto de su interacción con las moléculas biológicas. Esta investigación puede conducir a una mejor comprensión de los procesos celulares y al desarrollo de compuestos bioactivos.

Aplicaciones industriales

En el sector industrial, el ácido N,N'-dimetilparabánico se puede utilizar en el desarrollo de materiales con propiedades específicas, como una mayor durabilidad o resistencia química. Su papel en la síntesis de polímeros y recubrimientos es un área de investigación en curso.

Safety and Hazards

N,N’-Dimethylparabanic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . In case of ingestion, skin contact, eye contact, or inhalation, specific first aid measures should be taken .

Propiedades

IUPAC Name |

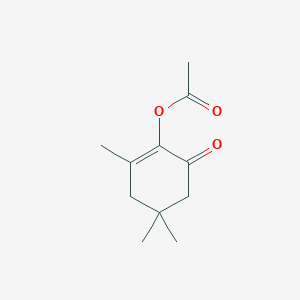

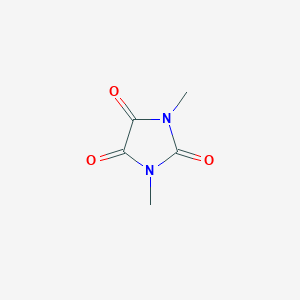

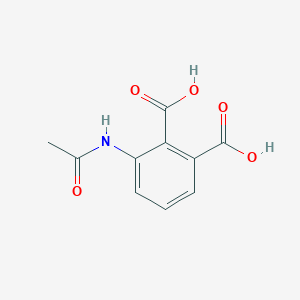

1,3-dimethylimidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-6-3(8)4(9)7(2)5(6)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYBVDOLXHCNOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966068 | |

| Record name | 1,3-Dimethylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5176-82-9 | |

| Record name | N,N'-Dimethylparabanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005176829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylimidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-2,4,5-trioxoimidazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLPARABANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HX0078PZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is N,N'-Dimethylparabanic acid formed during the nitrosation of caffeidine acid?

A1: The abstract states that N,N'-Dimethylparabanic acid (DMPA) is a major product when caffeidine acid undergoes nitrosation under acidic conditions []. While the exact mechanism isn't detailed in the abstract, it suggests that the trisubstituted ureide moiety in caffeidine acid plays a role in the formation of DMPA during this reaction.

Q2: Are there alternative pathways for the nitrosation of caffeidine acid that lead to different products?

A2: Yes, the abstract mentions that using NOBF4/pyridine in an aprotic environment during the nitrosation of caffeidine acid yields an anhydride product instead of DMPA []. This highlights the influence of reaction conditions on the product outcome.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)

![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)